

Spectral Analysis of Angulatin G: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature, specific spectral data (NMR, MS, IR) for a compound explicitly identified as "**Angulatin G**" or its synonym "Celangulatin E" could not be located. This guide presents the spectral data for a closely related and structurally similar compound, NW31 (4), a sesquiterpene polyol ester isolated from Celastrus angulatus, the same plant source as **Angulatin G**. The data for NW31 (4) is presented here as a representative example for this class of compounds.

Introduction

Angulatin G is a sesquiterpene polyol ester belonging to the β-dihydroagarofuran class of natural products, isolated from the root bark of Celastrus angulatus. These compounds are of significant interest to the scientific community due to their potential insecticidal and antitumor activities. The elucidation of their complex structures relies heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This technical guide provides a detailed overview of the spectral data and the experimental protocols typically employed in the characterization of such compounds, using the available data for the related compound NW31 (4) as a reference.

Chemical Structure



The structure of the representative compound, NW31 (4), has been elucidated as 1β , 2β , 6α , 8β -tetra-acetoxy- 9α -benzoyloxy-13-isobutanoyloxy- β -dihydroagarofuran.[1]

Spectral Data Presentation

The following tables summarize the quantitative spectral data obtained for the representative compound, NW31 (4).

NMR Spectral Data

The ¹H and ¹³C NMR data were acquired in CDCl₃.

Table 1: ¹H NMR Data (500 MHz, CDCl₃) for NW31 (4)[1]



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	5.58	d	3.5
2	5.30	dd	3.5, 3.0
3	2.43	m	
4	2.15	m	_
6	6.05	d	3.0
7	2.65	m	
8	5.65	s	_
9	5.95	d	3.0
12	1.62	s	
13	4.55	d	12.0
13'	4.35	d	12.0
14	1.25	s	
15	1.05	s	_
OAc-1	2.10	s	_
OAc-2	2.05	s	_
OAc-6	2.18	s	_
OAc-8	2.25	s	_
OBz-9	8.05 (2H)	d	7.5
7.60 (1H)	t	7.5	
7.45 (2H)	t	7.5	_
OiBu-13	2.55 (1H)	m	_
1.20 (6H)	d	7.0	-



Table 2: ¹³C NMR Data (125 MHz, CDCl₃) for NW31 (4)[1]

Position	Chemical Shift (δ, ppm)	Position	Chemical Shift (δ, ppm)
1	70.5	14	28.5
2	71.8	15	16.8
3	35.5	OAc-1 (C=O)	170.2
4	40.2	OAc-1 (CH ₃)	21.2
5	55.8	OAc-2 (C=O)	170.0
6	72.5	OAc-2 (CH ₃)	20.8
7	45.2	OAc-6 (C=O)	169.8
8	75.5	OAc-6 (CH₃)	21.5
9	73.8	OAc-8 (C=O)	170.5
10	88.5	OAc-8 (CH₃)	21.0
11	92.5	OBz-9 (C=O)	165.5
12	24.3	OBz-9 (Ar-C)	130.2, 129.8, 128.5, 133.5
13	65.2	OiBu-13 (C=O)	176.5
OiBu-13 (CH)	34.2	_	
OiBu-13 (CH₃)	19.0		

Mass Spectrometry (MS) Data

Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data for NW31 (4)[1]

lon	Calculated m/z	Found m/z	Molecular Formula
[M+Na]+	-	-	C34H44O13



Note: The original publication states the molecular formula was determined by HR-ESI-MS, but does not provide the exact calculated and found m/z values.

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Absorption Data for NW31 (4)[1]

Wavenumber (cm⁻¹)	Functional Group Assignment
1741	Ester C=O stretching
230 (nm)	Aromatic moiety (UV-Vis)

Note: The publication provides limited IR data, highlighting the characteristic ester absorption.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used in the structural elucidation of sesquiterpene polyol esters like **Angulatin G**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, such as a 500 MHz instrument.
- ¹H NMR Spectroscopy:
 - One-dimensional ¹H NMR spectra are acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet, etc.), and coupling constants (J-values) of the protons.
 - Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.



¹³C NMR Spectroscopy:

- One-dimensional ¹³C NMR spectra are acquired to identify the chemical shifts of all carbon atoms in the molecule. Proton decoupling is typically used to simplify the spectrum to singlets for each carbon.
- Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer
 (DEPT) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

• 2D NMR Spectroscopy:

- COSY (Correlation Spectroscopy): Used to identify proton-proton couplings within the molecule, helping to establish spin systems.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton and determining the positions of ester groups.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: High-resolution mass spectrometry is typically performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Data Acquisition:

• The sample solution is infused into the ESI source, where the molecules are ionized.



- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- High-resolution measurements provide highly accurate mass data, allowing for the determination of the elemental composition and molecular formula of the parent ion.
- Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion, providing valuable structural information about the different ester groups and the core skeleton.

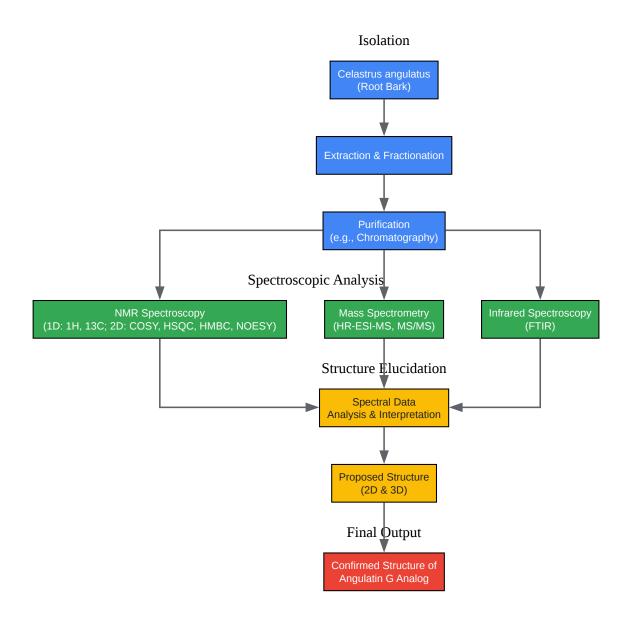
Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the purified compound is typically prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving the sample in a volatile solvent and allowing the solvent to evaporate. Alternatively, the sample can be incorporated into a KBr pellet.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition:
 - A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded.
 - The sample is then placed in the beam path, and the sample spectrum is recorded.
 - The instrument measures the absorption of infrared radiation at different wavenumbers (typically 4000-400 cm⁻¹).
 - The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, such as the characteristic strong absorption of carbonyl (C=O) groups from the ester functionalities.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **Angulatin G**.





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Caption: Workflow for the isolation and structural elucidation of a natural product.



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References

- 1. researchgate.net [researchgate.net]
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